molecular formula C20H26N2O3S B12480474 4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

Cat. No.: B12480474
M. Wt: 374.5 g/mol
InChI Key: BBPHOMDXYGSYBC-UHFFFAOYSA-N
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Description

4,7,7-trimethylbicyclo[221]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is a complex organic compound with a unique structure that combines a bicyclic framework with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate typically involves multiple steps. One common method includes the esterification of 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid with 5-methoxy-1H-benzimidazole-2-thiol in the presence of a suitable catalyst . The reaction conditions often require an acidic or basic environment to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale esterification reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or ion-exchange resins can be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The bicyclic framework provides structural stability and enhances the compound’s ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Isobornyl acetate: Shares a similar bicyclic structure but lacks the benzimidazole moiety.

    Bornyl acetate: Another bicyclic ester with different functional groups.

    Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl, acetate: Similar bicyclic framework with an acetate group.

Uniqueness

4,7,7-trimethylbicyclo[221]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is unique due to the combination of a bicyclic structure with a benzimidazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

(4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C20H26N2O3S/c1-19(2)13-7-8-20(19,3)10-16(13)25-17(23)11-26-18-21-14-6-5-12(24-4)9-15(14)22-18/h5-6,9,13,16H,7-8,10-11H2,1-4H3,(H,21,22)

InChI Key

BBPHOMDXYGSYBC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CC2OC(=O)CSC3=NC4=C(N3)C=C(C=C4)OC)C)C

Origin of Product

United States

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